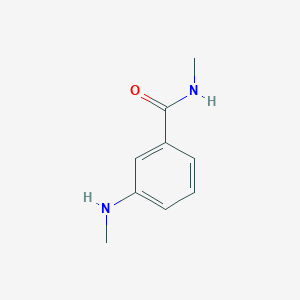

N-methyl-3-(methylamino)benzamide

CAS No.:

Cat. No.: VC17706802

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | N-methyl-3-(methylamino)benzamide |

| Standard InChI | InChI=1S/C9H12N2O/c1-10-8-5-3-4-7(6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |

| Standard InChI Key | GAUPMKCSFPCUGP-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC(=C1)C(=O)NC |

Introduction

N-methyl-3-(methylamino)benzamide is a chemical compound classified as an aromatic amide due to its benzene ring structure. It is a derivative of benzamide, characterized by the presence of both a methyl group and a methylamino group attached to the benzene ring. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of N-methyl-3-(methylamino)benzamide typically involves reactions between substituted benzoic acids and amines. The process can be optimized for yield and purity through techniques such as recrystallization or chromatography. Industrial methods may involve larger reactors with precise control over temperature and pressure to enhance production efficiency.

Mechanism of Action and Biological Effects

N-methyl-3-(methylamino)benzamide interacts with specific biological targets such as enzymes or receptors, modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, which are crucial for its potential applications in pharmacology and biochemistry. Understanding these interactions is essential for developing new therapeutic agents.

Applications in Research and Industry

N-methyl-3-(methylamino)benzamide serves as an organic intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its applications in medicinal chemistry are significant due to its potential to modulate biological pathways, making it a valuable compound for drug discovery and development.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural integrity and purity of N-methyl-3-(methylamino)benzamide. These analyses provide critical data for understanding the compound's chemical properties and biological activity.

Comparison with Similar Compounds

While specific comparisons with other compounds like N-cyclopropyl-N-methyl-3-(methylamino)benzamide are not detailed in the literature, both compounds share a similar benzamide backbone but differ in their substituents. N-cyclopropyl-N-methyl-3-(methylamino)benzamide has a cyclopropyl group instead of a methyl group, which can affect its chemical and biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume